1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

structural uniqueness scaffold diversity chemical biology

1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034611-30-6) is a pentacyclic organic compound (molecular formula C₁₉H₂₇F₃N₄S; molecular weight 400.51 g/mol) characterized by a piperazine–piperidine linker system connecting a 5-(trifluoromethyl)pyridin-2-yl terminus to a tetrahydrothiophen-3-yl (thiolan-3-yl) moiety. The compound belongs to a novel class of functionalized piperazine derivatives distinguished by the concurrent presence of a saturated sulfur heterocycle (thiolane), a trifluoromethylpyridine electron‑withdrawing pharmacophore, and a flexible ethylene‑bridged bis‑amine spacer.

Molecular Formula C19H27F3N4S
Molecular Weight 400.51
CAS No. 2034611-30-6
Cat. No. B2870423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS2034611-30-6
Molecular FormulaC19H27F3N4S
Molecular Weight400.51
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCSC4
InChIInChI=1S/C19H27F3N4S/c20-19(21,22)15-1-2-18(23-13-15)26-10-8-25(9-11-26)16-3-6-24(7-4-16)17-5-12-27-14-17/h1-2,13,16-17H,3-12,14H2
InChIKeyKTYCUWORLHQRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034611-30-6): A Structurally Distinct Polyheterocyclic Scaffold for Neuropharmacological and Physicochemical Screening


1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034611-30-6) is a pentacyclic organic compound (molecular formula C₁₉H₂₇F₃N₄S; molecular weight 400.51 g/mol) characterized by a piperazine–piperidine linker system connecting a 5-(trifluoromethyl)pyridin-2-yl terminus to a tetrahydrothiophen-3-yl (thiolan-3-yl) moiety . The compound belongs to a novel class of functionalized piperazine derivatives distinguished by the concurrent presence of a saturated sulfur heterocycle (thiolane), a trifluoromethylpyridine electron‑withdrawing pharmacophore, and a flexible ethylene‑bridged bis‑amine spacer. Its corresponding PubChem Compound Identifier is CID 91811516 [1], confirming its registration in the world's largest open‑access chemical information resource.

1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: Why Structural Analogs of This Polyheterocyclic System Cannot Be Interchanged Without Evidence


Closely related in‑class compounds—such as the 6‑trifluoromethylpyridine regioisomer (CAS 2034611‑22‑6) or the 3‑(trifluoromethyl)phenyl analog—differ in the position or nature of the trifluoromethylated aromatic ring, which can profoundly alter π‑stacking geometry, hydrogen‑bonding acceptance, and molecular electrostatic potential surfaces [1]. The thiolane‑piperidine spacer introduces a strained, conformationally restricted five‑membered sulfur heterocycle that is absent in the widely studied 1‑[5‑(trifluoromethyl)pyridin‑2‑yl]piperazine fragment and that cannot be mimicked by oxygen‑containing tetrahydrofuran analogs without altering polarity and metabolic oxidative profiles [2]. Consequently, any substitution of the target compound by a “close analog” without explicit comparative biological or physicochemical data risks unpredictable changes in target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Arsenal for 1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine


Unique Polyheterocyclic Scaffold: Thiolane–Piperidine–Piperazine Linker vs. Common Piperazine Fragment

The target compound incorporates a tetrahydrothiophen-3-yl (thiolan-3-yl) group attached to a piperidine ring that is further connected to a piperazine via an ethylene bridge, forming a distinctive S,N,N‑trisubstituted architecture. In contrast, the widely employed fragment 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-58-3) consists solely of the trifluoromethylpyridine–piperazine unit without the thiolane–piperidine spacer [1]. This structural divergence is not replicated by any single commercial analog, conferring a novel chemical space fingerprint that is valuable for scaffold‑hopping campaigns and intellectual property differentiation.

structural uniqueness scaffold diversity chemical biology

Regioisomeric Differentiation: 5‑CF₃‑pyridin-2-yl vs. 6‑CF₃‑pyridin-2-yl Terminal Substituent

The target compound bears the trifluoromethyl group at the 5‑position of the pyridine ring, whereas its closest commercial analog, 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034611-22-6), carries the CF₃ substituent at the 6‑position [1]. This subtle regioisomeric shift alters the electronic character of the pyridine nitrogen and modifies the angular presentation of the trifluoromethyl group to binding pockets, potentially leading to divergent receptor subtype selectivity or enzyme inhibition profiles. In published studies on analogous arylpiperazine series, a single CF₃ positional shift has been shown to cause ≥10‑fold differences in 5‑HT receptor binding affinity and functional activity [2].

regioisomerism structure–activity relationship molecular recognition

Predicted Physicochemical Profile: Balanced Lipophilicity and Hydrogen-Bonding Capacity vs. Common Piperazine Fragments

PubChem‑derived XLogP3 data indicate a predicted octanol–water partition coefficient of approximately 3.2 for the target compound, reflecting the balanced contributions of the lipophilic thiolane and trifluoromethylpyridine moieties and the polar piperazine‑piperidine amine system [1]. This value falls within the optimal range for CNS drug candidates (1–5), in contrast to the simpler fragment 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine which exhibits a lower XLogP3 of ~2.1, potentially reducing membrane permeability [2]. Additionally, the target compound contains two hydrogen‑bond acceptors (pyridine N and thiolane S) and zero hydrogen‑bond donors, a donor‑deficient profile that may favor blood‑brain barrier penetration compared to hydroxyl‑containing analogs.

drug-likeness physicochemical properties ADME prediction

Application Scenarios for 1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Based on Verified Differentiation


CNS‑Targeted Lead‑Discovery Screening for Serotonin or Dopamine Receptor Subtypes

The compound’s balanced lipophilicity (XLogP3 = 3.2) and absence of hydrogen‑bond donors make it a suitable starting point for optimization programs targeting CNS receptors such as 5‑HT₂C or dopamine D₂/D₃ subtypes, where the 5‑CF₃‑pyridin-2-yl group has been established as a privileged pharmacophore in multiple clinical candidates [1]. Investigators can exploit the regioisomeric purity of the 5‑CF₃‑pyridine terminus to specifically probe binding‑pocket electronic requirements without the confounding influence of a 6‑CF₃ analog.

Scaffold‑Hopping and Intellectual Property Diversification Campaigns

Owing to its unique thiolane–piperidine–piperazine tris‑heterocyclic architecture, the compound serves as a structurally novel scaffold for medicinal chemists seeking to depart from conventional arylpiperazine patent space [2]. The thiolane sulfur atom provides a distinct metabolic soft spot and potential for sulfur‑mediated hydrogen bonding that cannot be mimicked by oxygen‑ or carbon‑containing ring systems, offering tangible differentiation in patent landscapes for neurotransmitter modulators.

Physicochemical Profiling and Computational Model Validation for CNS Drug‑Likeness

With its predicted TPSA of 35.6 Ų, XLogP3 of 3.2, and zero HBD count, the compound occupies a desirable region of the CNS‑MPO (Central Nervous System Multiparameter Optimization) space [3]. This profile makes it an ideal test compound for validating in silico BBB‑penetration models or for comparative permeability studies against analogs with different HBD/HBA ratios, thereby generating generalizable design guidelines for CNS‑oriented piperazine libraries.

Quote Request

Request a Quote for 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.